

Application of Sodium Lactate in Anaerobic Microbiology: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: Sodium lactate

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Sodium lactate, the sodium salt of lactic acid, serves as a versatile and crucial component in the field of anaerobic microbiology. Its applications range from a carbon and electron source for the cultivation of fastidious anaerobes to an effective antimicrobial agent in food preservation and a substrate in bioelectrochemical systems. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing **sodium lactate** for their specific needs.

I. Application: Carbon and Electron Source for Sulfate-Reducing Bacteria (SRB)

Application Note: **Sodium lactate** is a preferred carbon and electron donor for the cultivation of many species of sulfate-reducing bacteria (SRB), such as those from the genus *Desulfovibrio*. In anaerobic respiration, SRB utilize lactate as an electron donor to reduce sulfate to hydrogen sulfide. This metabolic capability is central to their role in biogeochemical cycles and in industrial processes such as bioremediation and microbially induced corrosion. The incomplete oxidation of lactate by many SRB species yields acetate, which can be a useful indicator of their metabolic activity.

Quantitative Data: Effect of Sodium Lactate on Sulfate Reduction

The concentration of **sodium lactate** can significantly influence the rate of sulfate reduction. The following table summarizes data from various studies on the effect of initial **sodium lactate** concentration on sulfate reduction rates by SRB.

Initial Sodium Lactate Concentration (g/L)	Sulfate Reduction Rate (CSR)	Final Sulfate Concentration (mg/L)	Incubation Time (h)	Reference Organism/Community
2.34	-	-	-	Desulfovibrio desulfuricans strain REO-01
4.67	1.32	510	96	Desulfovibrio desulfuricans strain REO-01 ^[1]
18 mM	-	-	24	Manure slurry microcosm

Experimental Protocol: Cultivation and Enumeration of SRB using Sodium Lactate Medium

This protocol describes the preparation of a modified Baars' medium for the cultivation of SRB and their enumeration using the Most Probable Number (MPN) technique.

1. Media Preparation (Modified Baars' Medium)

- Basal Medium (per liter of distilled water):
 - Dipotassium phosphate (K_2HPO_4): 0.5 g
 - Ammonium Chloride (NH_4Cl): 1.0 g
 - Calcium Chloride ($CaCl_2$): 0.5 g

- Sodium sulfate (Na_2SO_4): 0.5 g
- Magnesium sulfate heptahydrate ($\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$): 2.0 g
- **Sodium lactate** (50% solution): 5.0 mL
- Yeast extract: 1.0 g
- Complementary Solution:
 - Ferrous ammonium sulfate hexahydrate ($(\text{NH}_4)_2\text{SO}_4 \cdot \text{FeSO}_4 \cdot 6\text{H}_2\text{O}$): 1% solution

Procedure:

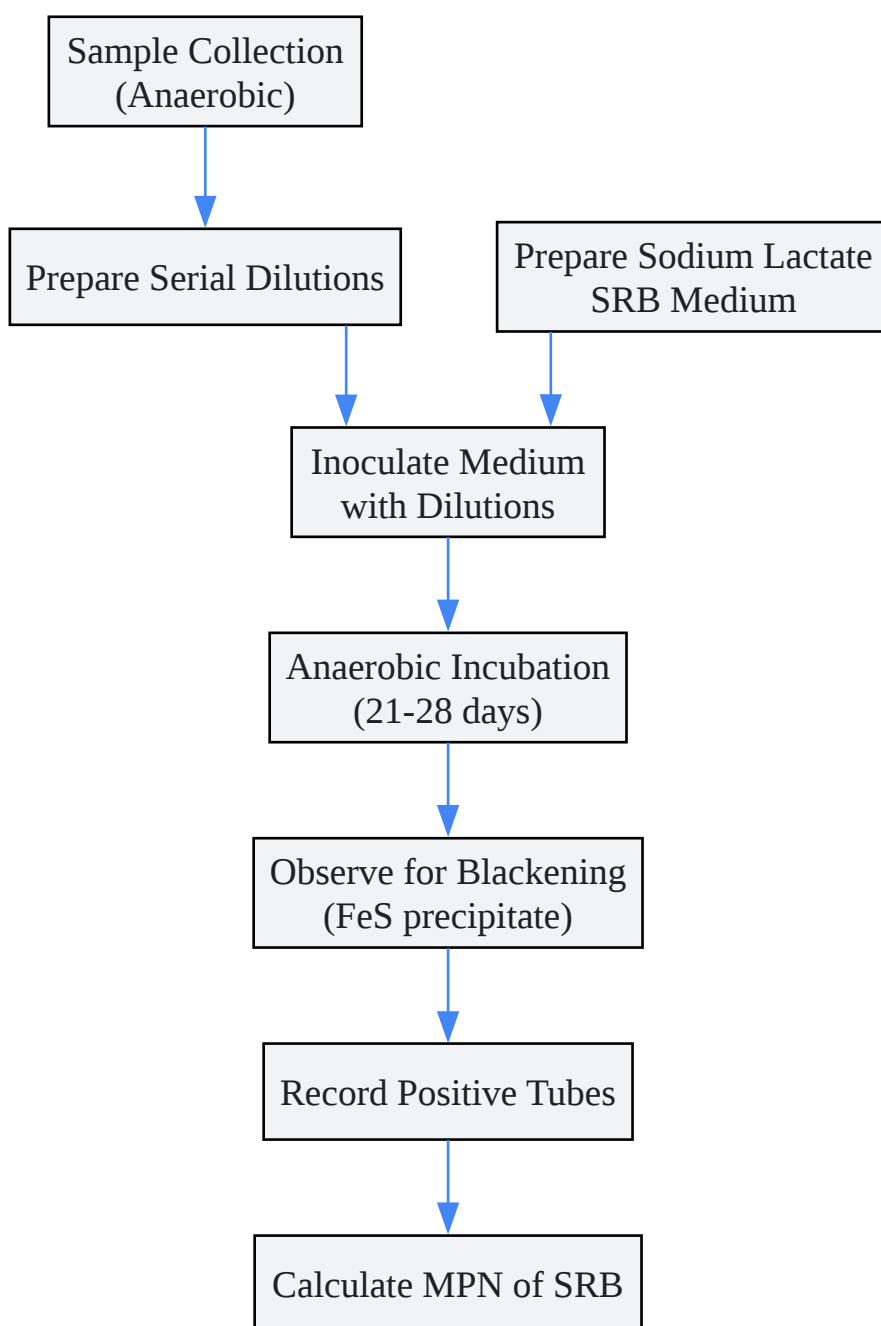
- Dissolve the basal medium components in 1 liter of distilled water.
- Adjust the pH to 7.2-7.5.
- Dispense the medium into culture tubes or serum bottles, leaving a minimal headspace.
- Bubble the medium with an oxygen-free gas (e.g., N_2) for 15-20 minutes to create anaerobic conditions.
- Seal the tubes/bottles with butyl rubber stoppers and aluminum crimps.
- Sterilize by autoclaving at 121°C for 15 minutes.
- Before inoculation, aseptically add the ferrous ammonium sulfate solution to a final concentration of 0.1%. The appearance of a black precipitate (FeS) upon growth indicates sulfate reduction.

2. Enumeration by Most Probable Number (MPN)

- Prepare a series of dilutions of the sample (e.g., environmental water, soil extract) in a sterile anaerobic diluent.
- Inoculate a set of three or five tubes of the prepared SRB medium with each dilution.

- Incubate the tubes under anaerobic conditions at an appropriate temperature (e.g., 30-37°C) for 21-28 days.
- Observe the tubes for blackening, which indicates the presence of SRB.
- Record the number of positive tubes for each dilution and use an MPN table to estimate the concentration of SRB in the original sample.

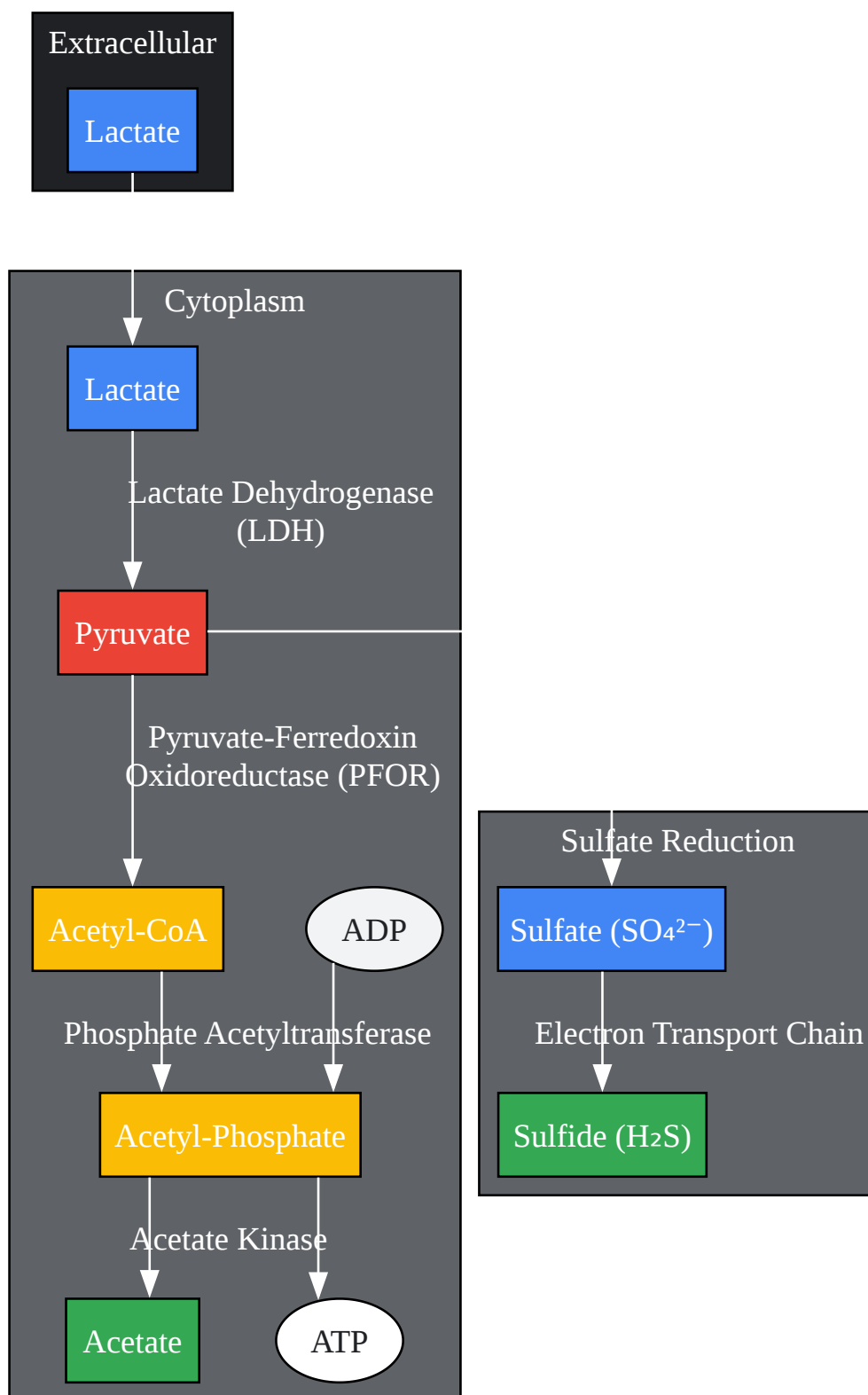
Logical Workflow for SRB Cultivation and Enumeration



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Workflow for SRB cultivation and enumeration.

Metabolic Pathway of Lactate Oxidation in *Desulfovibrio vulgaris*



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Lactate oxidation pathway in *Desulfovibrio vulgaris*.

II. Application: Antimicrobial Agent

Application Note: **Sodium lactate** is widely used in the food industry, particularly in meat and poultry products, as a preservative to extend shelf life.[2][3] It exhibits bacteriostatic effects against a range of anaerobic and facultative anaerobic spoilage bacteria and pathogens, including Clostridium and Listeria species. Its antimicrobial activity is attributed to its ability to lower water activity and interfere with the proton motive force across the cell membrane. The effectiveness of **sodium lactate** as an antimicrobial agent is dependent on its concentration, the pH of the environment, and the specific microorganism.

Quantitative Data: Antimicrobial Efficacy of Sodium Lactate

The following table summarizes the inhibitory effects of **sodium lactate** on the growth of various anaerobic bacteria.

Organism	Medium/Food Matrix	Sodium Lactate Concentration (%)	Incubation Conditions	Observed Effect
Sulphite-reducing anaerobic bacteria	Sausages	1.2	4°C, 5 days	No growth observed[1]
Sulphite-reducing anaerobic bacteria	Sausages	1.8	4°C, 5 days	No growth observed[1]
Clostridium botulinum	-	-	-	Toxin production inhibited[4]
Listeria monocytogenes	Laboratory media	-	pH 6.5, 20°C	Inhibited
Staphylococcus aureus	Laboratory media	-	pH 6.5, 20°C	Inhibited
Brochothrix thermosphacta	Laboratory media	-	pH 6.5, 20°C	Inhibited

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of anaerobic bacteria.[2][5][6]

1. Media and Reagents

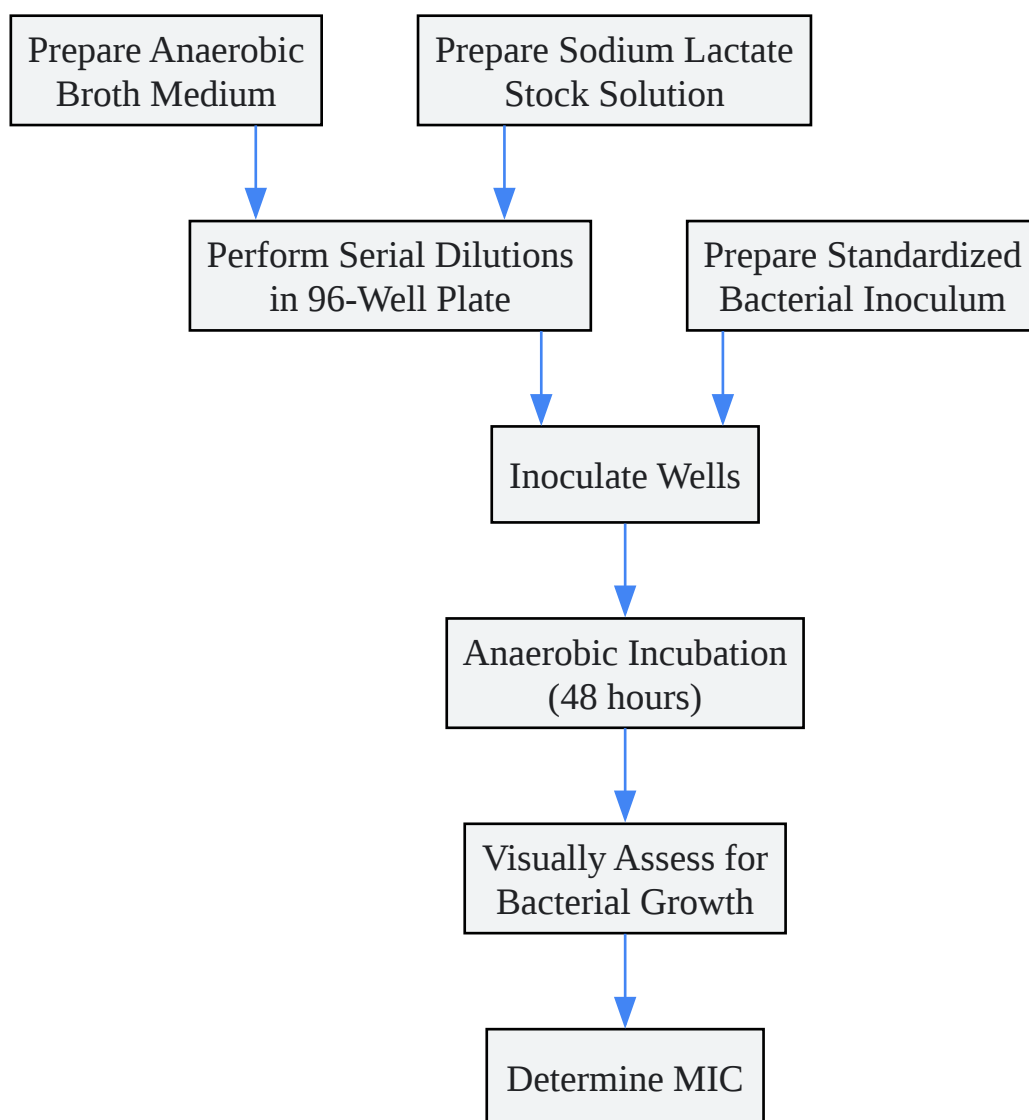
- Test Medium: Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood, or other suitable medium for anaerobic growth.

- **Sodium Lactate** Stock Solution: A sterile, high-concentration stock solution of **sodium lactate** (e.g., 20% w/v) in the test medium.
- Bacterial Inoculum: A standardized suspension of the anaerobic test organism in the broth medium, adjusted to a 0.5 McFarland turbidity standard.

2. Procedure

- In a 96-well microtiter plate, perform serial twofold dilutions of the **sodium lactate** stock solution in the broth medium to achieve a range of final concentrations.
- Leave one well as a positive control (no **sodium lactate**) and one as a negative control (no bacteria).
- Inoculate each well (except the negative control) with the standardized bacterial suspension.
- Incubate the plate under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 48 hours.
- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of **sodium lactate** that completely inhibits visible growth.

Experimental Workflow for MIC Determination



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Workflow for MIC determination of **sodium lactate**.

III. Application: Substrate in Microbial Fuel Cells (MFCs)

Application Note: **Sodium lactate** can be utilized as a carbon source and electron donor in the anode chamber of a microbial fuel cell (MFC). In an MFC, electrogenic bacteria anaerobically oxidize the organic substrate (lactate), transferring the electrons to the anode. These electrons then flow through an external circuit to the cathode, generating an electrical current. The performance of a lactate-fed MFC, in terms of power density and current density, is influenced

by factors such as the concentration of **sodium lactate**, the composition of the microbial community, and the design of the MFC.

Quantitative Data: Performance of Lactate-Fed Microbial Fuel Cells

The following table presents performance data from MFCs utilizing lactate as a substrate.

Lactate Concentration	Maximum Power Density (mW/m ²)	Current Density (mA/m ²)	External Resistance (Ω)	Reference
-	82	415	80	[7] [8] [9]
Not specified	32.4	0.44 (mA/cm ²)	-	[6]

Experimental Protocol: Operation of a Two-Chamber Microbial Fuel Cell with Sodium Lactate

This protocol outlines the setup and operation of a laboratory-scale two-chamber H-type MFC using **sodium lactate** as the anolyte fuel.

1. MFC Construction and Assembly

- Chambers: Two glass bottles connected by a salt bridge or separated by a proton exchange membrane (PEM).
- Electrodes: Carbon cloth or graphite felt for both the anode and cathode.
- External Circuit: Connect the anode and cathode with copper wire and an external resistor.

2. Anolyte and Catholyte Preparation

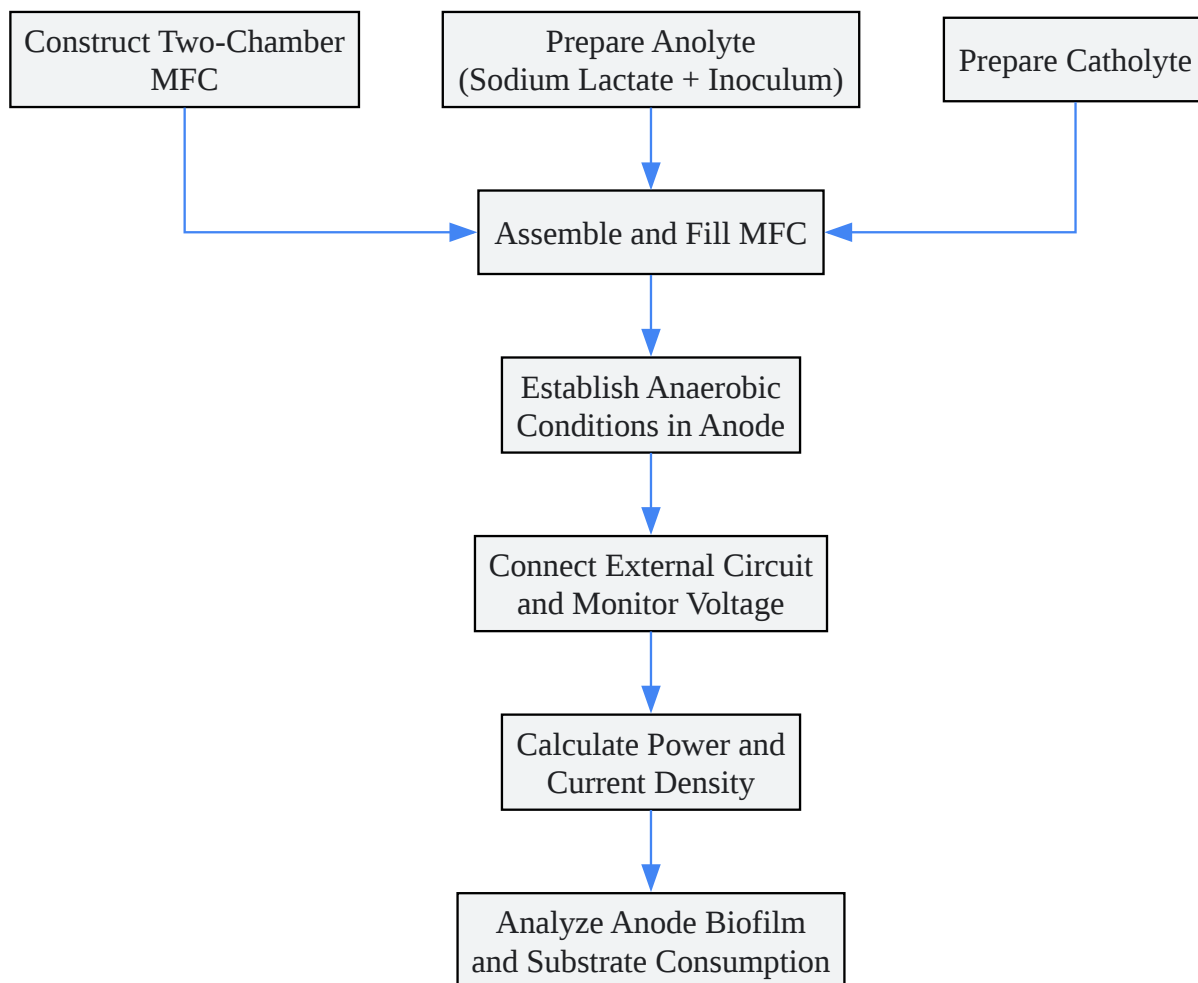
- Anolyte: A buffered medium containing **sodium lactate** as the carbon source and a mixed culture of anaerobic bacteria (e.g., from wastewater sludge) as the inoculum. A typical anolyte may contain M9 buffer with a final lactate concentration of 18 mmol/L.[\[10\]](#)

- Catholyte: A buffered solution that can accept protons and electrons, such as a phosphate buffer.

3. MFC Operation

- Assemble the MFC, ensuring the anode chamber is sealed to maintain anaerobic conditions.
- Fill the anode chamber with the anolyte and the cathode chamber with the catholyte.
- Purge the anolyte with an inert gas (e.g., nitrogen) to remove any residual oxygen.
- Connect the external circuit and monitor the voltage across the resistor over time using a multimeter.
- Calculate the current and power density to evaluate the MFC performance.

Experimental Workflow for MFC Operation



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Workflow for operating a lactate-fed MFC.

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